molecular formula C11H17NO3S B2592433 N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide CAS No. 1703016-19-6

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

Cat. No. B2592433
CAS RN: 1703016-19-6
M. Wt: 243.32
InChI Key: AADMFVMOWFRCSH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide, also known as HMBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBT is a derivative of thiophene, which is a heterocyclic compound that contains a sulfur atom in its ring structure.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives, similar in structure to "N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide", have been studied for their antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities. These compounds showcased a specific interaction pattern with bacteria and fungi, attributing to their potential as therapeutic agents in treating infections caused by these pathogens (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Synthesis Methods

The synthesis of thiophene derivatives, including those structurally related to "N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide", involves various chemical reactions that offer insights into the chemical properties and reactivity of these compounds. A study detailed the novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents, presenting a method that contributes to the field of organic synthesis by providing efficient routes to ketones through stable metal-chelated intermediates (Jae In Lee, 2007).

Anti-inflammatory and Analgesic Agents

Further research into thiophene derivatives has explored their utility as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing potential for therapeutic applications in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Photostabilization of Polyvinyl Chloride

Another intriguing application of thiophene derivatives is in the field of materials science, where they have been used as photostabilizers for rigid poly(vinyl chloride) (PVC). This research illustrates the capacity of thiophene derivatives to protect PVC from UV-induced degradation, enhancing the material's durability and lifespan in applications exposed to sunlight (A. Balakit, Ahmed Ahmed, G. El‐Hiti, Keith Smith, E. Yousif, 2015).

Mechanism of Action

Target of Action

The primary target of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide It is known that thiophene derivatives have been identified as inhibitors of mycobacterium tuberculosis, targeting qcrb .

Mode of Action

The exact mode of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide It can be inferred that the compound interacts with its target protein, leading to inhibition of the protein’s function .

Result of Action

The molecular and cellular effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide It is known that thiophene derivatives can prime the innate immune responses to achieve valid antitumor efficacy .

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(14,5-6-15-2)8-12-10(13)9-4-3-7-16-9/h3-4,7,14H,5-6,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADMFVMOWFRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

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